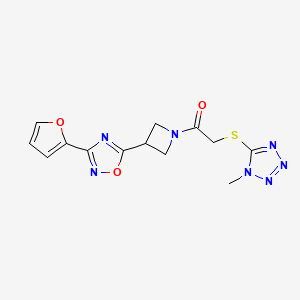

1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C13H13N7O3S and its molecular weight is 347.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, an oxadiazole moiety, and a tetrazole derivative. Its molecular formula is C14H16N6O2S, with a molecular weight of approximately 332.39 g/mol. The presence of these heterocycles is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:

- A study demonstrated that similar oxadiazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid functions .

Anticancer Potential

The anticancer properties of related compounds have been extensively studied. The following points summarize relevant findings:

- Cell Line Studies : Compounds structurally similar to the target molecule have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). These studies revealed significant cytotoxic effects, with IC50 values indicating effective dose ranges .

Structure–Activity Relationship (SAR)

The biological activity is closely linked to the structural features of the compound. SAR studies indicate that:

- Substituents on the Furan Ring : Electron-withdrawing groups enhance antimicrobial activity.

- Oxadiazole Ring Modifications : Alterations in substitution patterns can significantly affect anticancer potency .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

- Antitubercular Activity : A study found that certain oxadiazole derivatives showed promising results against Mycobacterium tuberculosis, suggesting potential for treating resistant strains .

- Antioxidant Activity : Compounds similar to the target have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole moiety have been shown to possess activity against various bacterial strains and fungi. The presence of the furan ring in this compound may enhance its biological activity due to the electron-rich nature of the furan, which can facilitate interactions with biological targets .

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. The compound's structure allows for interactions with cancer cell pathways, potentially inhibiting tumor growth. For example, modifications on the oxadiazole ring have been linked to increased cytotoxicity against specific cancer cell lines .

Neuroprotective Effects

The inclusion of tetrazole in the compound's structure suggests potential neuroprotective effects. Tetrazole derivatives have been associated with neuroprotection and cognitive enhancement in various studies. This compound could be explored for its efficacy in treating neurodegenerative diseases such as Alzheimer's .

Pesticide Development

The furan and oxadiazole components of this compound are known for their pesticidal properties. Research into related compounds has demonstrated effectiveness as fungicides and insecticides, suggesting that this particular compound may also serve as a lead structure for developing new agricultural chemicals .

Polymer Chemistry

The unique structural features of 1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone can be utilized in polymer synthesis. The compound could serve as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in creating materials with specific electronic or optical properties .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions. Key methods include:

-

Hydrazide cyclization : Reaction of hydrazides with acetic anhydride or carbon disulfide under reflux conditions forms the oxadiazole ring. For example, furan-2-carboxylic acid hydrazide reacts with carbon disulfide to yield oxadiazole-2-thiols .

-

Interconversion pathways : Oxadiazoles can be converted to thiadiazoles using thiourea or Lawesson’s reagent, though this is less common for oxadiazole-specific synthesis .

| Reagent | Reaction Conditions | Product |

|---|---|---|

| Carbon disulfide | Reflux in ethanol | Oxadiazole-2-thiols |

| Acetic anhydride | Reflux | Oxadiazoline derivatives |

Azetidine Ring Formation

The azetidine (four-membered amine) ring is often synthesized via:

-

Ring-closing reactions : For example, coupling of 2-aminoethanethiol with intermediates like 6- dioxolan-2-yl-pyridine-2-carboximidic acid methyl ester under high-temperature conditions .

-

Mannich-type reactions : Azetidine derivatives can form via reactions with formaldehyde and amines, as seen in related compounds .

| Key Reaction | Reagents | Example |

|---|---|---|

| High-temperature coupling | 2-aminoethanethiol, heat (130 °C) | Azetidine ring formation |

| Mannich reaction | Formaldehyde, substituted amines | Azetidine derivatives |

Furan Moiety Incorporation

The furan-2-yl group is typically introduced via:

-

Coupling reactions : Organometallic reagents (e.g., 2-lithiofuran) react with trifluoromethanesulfonic acid esters in the presence of palladium catalysts .

-

Wittig reactions : Furan derivatives can be synthesized via Wittig reactions using phosphonium salts and aldehydes .

| Method | Reagents | Product |

|---|---|---|

| Palladium-catalyzed coupling | 2-lithiofuran, Pd catalyst | Furan-2-yl-pyridine derivatives |

| Wittig reaction | Phosphonium salts, aldehydes | Furan-containing compounds |

Tetrazole Group Chemistry

The 1-methyl-1H-tetrazol-5-yl group is synthesized via:

-

Cyclization of aminoguanidine : Reaction with nitriles or acid chlorides under basic conditions. While not explicitly detailed in the provided sources, analogous methods for tetrazole formation involve condensation reactions .

-

Stability under synthesis : Tetrazoles are generally stable under mild conditions but may undergo decomposition under harsh acidic/basic conditions .

Cross-Reactivity and Stability

-

Tautomerism : The thioether group may exhibit thiol-thione tautomerism, as observed in similar oxadiazole-thiol derivatives .

-

Electrophilic substitution : The furan ring may undergo reactions such as alkylation or Diels-Alder cycloaddition under appropriate conditions .

-

Azetidine ring opening : While less common, azetidine rings can undergo nucleophilic ring-opening under strong acidic or basic conditions .

Propriétés

IUPAC Name |

1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7O3S/c1-19-13(15-17-18-19)24-7-10(21)20-5-8(6-20)12-14-11(16-23-12)9-3-2-4-22-9/h2-4,8H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZQKPZNTHKKTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.